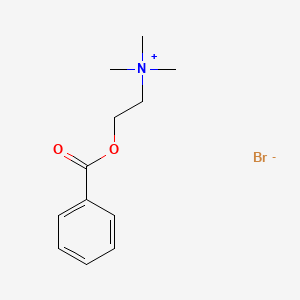

Benzoylcholine Bromide

説明

特性

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKZCQHFFILJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626188 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24943-60-0 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylcholine Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hydrolysis of Benzoylcholine Bromide: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the hydrolysis mechanism of benzoylcholine (B1199707) bromide, a reaction of significant interest in the study of cholinesterases. The primary catalytic pathway involves the enzyme Butyrylcholinesterase (BChE), a serine hydrolase that plays a crucial role in the metabolism of various choline (B1196258) esters. This document details the step-by-step enzymatic mechanism, presents key quantitative kinetic data, and provides detailed experimental protocols for two standard methods of measuring this reaction: spectrophotometry and pH-stat titration. Visual diagrams of the catalytic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Benzoylcholine is an aromatic choline ester that serves as a valuable substrate for investigating the activity and specificity of cholinesterases, particularly Butyrylcholinesterase (BChE, EC 3.1.1.8). Unlike acetylcholinesterase (AChE), which preferentially hydrolyzes acetylcholine, BChE exhibits broader substrate specificity. The study of benzoylcholine hydrolysis provides critical insights into the structure-function relationships of the BChE active site and is instrumental in the screening and characterization of cholinesterase inhibitors, which are therapeutically relevant in conditions such as Alzheimer's disease and for understanding the toxicology of nerve agents. This guide will focus on the enzymatic hydrolysis of benzoylcholine, the predominant and most physiologically relevant mechanism.

The Enzymatic Hydrolysis Mechanism

The hydrolysis of benzoylcholine is catalyzed by BChE, which belongs to the α/β-hydrolase fold family of enzymes. The reaction proceeds via a canonical two-step, ping-pong mechanism characteristic of serine hydrolases, involving acylation and deacylation of a catalytic serine residue.

The Catalytic Triad (B1167595): The active site of BChE contains a catalytic triad composed of three amino acid residues: Serine (Ser198), Histidine (His438), and Glutamate (Glu325). These residues work in concert to facilitate the hydrolysis of the ester bond.

Step 1: Acylation

-

Substrate Binding: Benzoylcholine binds to the active site gorge of the BChE enzyme.

-

Nucleophilic Attack: The imidazole (B134444) side chain of His438 acts as a general base, abstracting a proton from the hydroxyl group of Ser198. This enhances the nucleophilicity of the serine oxygen.

-

Formation of Tetrahedral Intermediate: The activated Ser198 performs a nucleophilic attack on the carbonyl carbon of the benzoylcholine ester bond. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by the "oxyanion hole," a region of the active site that forms hydrogen bonds with the negatively charged carbonyl oxygen.

-

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The His438 residue, now acting as a general acid, donates a proton to the choline leaving group, facilitating its departure from the active site. This results in a stable benzoyl-enzyme intermediate, where the benzoyl group is covalently attached to Ser198.

Step 2: Deacylation

-

Water Entry: A water molecule enters the active site.

-

Water Activation: The His438 residue acts as a general base again, abstracting a proton from the water molecule to activate it as a potent nucleophile (a hydroxide (B78521) ion).

-

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the benzoyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Release of Product and Enzyme Regeneration: The second intermediate collapses, breaking the covalent bond between the benzoyl group and Ser198. His438 donates a proton back to Ser198, regenerating the enzyme's catalytic triad to its original state and releasing the final product, benzoic acid.

For the hydrolysis of benzoylcholine by human BChE, the deacylation step (k₃) is the rate-limiting step of the overall reaction.

Visualization of the Catalytic Pathway

Caption: The two-step mechanism of benzoylcholine hydrolysis by BChE.

Quantitative Data: Enzyme Kinetics

The hydrolysis of benzoylcholine by BChE follows Michaelis-Menten kinetics. The key parameters, Michaelis constant (Kₘ) and catalytic constant (kcat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively.

| Enzyme Source | Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |

| Human BChE | Benzoylcholine | 5.0 | 15,000 | 5.0 x 10⁷ | pH 7.0, 25°C |

Data adapted from literature values for wild-type human Butyrylcholinesterase.

Experimental Protocols

Two primary methods are employed to measure the rate of benzoylcholine hydrolysis. It is crucial in both methods to account for the rate of spontaneous, non-enzymatic hydrolysis by running a control reaction without the enzyme.

Spectrophotometric Assay

This method relies on the difference in ultraviolet absorbance between the substrate, benzoylcholine, and one of its hydrolysis products, benzoate (B1203000). The reaction is monitored by the decrease in absorbance at a specific wavelength.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0.

-

Enzyme Solution: Prepare a stock solution of purified human BChE in the assay buffer. The final concentration in the assay should be in the nanomolar range, determined empirically to yield a linear reaction rate.

-

Substrate Stock Solution: Prepare a concentrated stock solution of benzoylcholine bromide in deionized water.

-

-

Assay Procedure:

-

Set a UV/Vis spectrophotometer to 240 nm and equilibrate the cuvette holder to 25°C.

-

In a 1 mL quartz cuvette, add 980 µL of Assay Buffer and 10 µL of the enzyme solution (or buffer for the non-enzymatic control).

-

Incubate for 5 minutes at 25°C to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the benzoylcholine stock solution to achieve the desired final concentration (typically ranging from 0.5 to 10 times the Kₘ).

-

Immediately mix by inversion and begin recording the absorbance at 240 nm every 10 seconds for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔAbs / (Δt * ε * l)), where ε is the molar extinction coefficient difference between benzoylcholine and benzoate at 240 nm.

-

Subtract the rate of the non-enzymatic control from the enzyme-catalyzed rate.

-

Plot the corrected initial velocities against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vmax.

-

Caption: Experimental workflow for the spectrophotometric assay.

pH-Stat Titration Assay

This potentiometric method measures the rate of benzoic acid production. The hydrolysis reaction releases one proton per molecule of substrate hydrolyzed. A pH-stat apparatus maintains a constant pH in the reaction vessel by automatically titrating the released acid with a standardized base. The rate of base addition is directly proportional to the reaction rate.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: A low-ionic-strength buffer, e.g., 2 mM KH₂PO₄, adjusted to the desired pH.

-

Enzyme Solution: A solution of BChE.

-

Substrate Solution: An aqueous solution of this compound.

-

Titrant: A standardized solution of dilute NaOH (e.g., 0.01 N).

-

-

Assay Procedure:

-

Calibrate the pH electrode of the pH-stat apparatus at the desired reaction temperature (e.g., 37°C).

-

Place the reaction buffer and enzyme solution into the thermostated reaction vessel.

-

Start stirring and allow the system to reach thermal equilibrium.

-

Set the pH-stat to maintain the desired pH (e.g., pH 8.0). The instrument will add titrant to bring the solution to this pH.

-

Initiate the enzymatic reaction by adding the benzoylcholine substrate.

-

The instrument will begin titrating the produced benzoic acid with the NaOH solution to maintain the constant pH.

-

Record the volume of titrant added as a function of time for several minutes.

-

-

Data Analysis:

-

The reaction rate is determined from the slope of the linear portion of the titrant volume vs. time plot.

-

The rate is expressed in moles of substrate hydrolyzed per unit time per amount of enzyme.

-

As with the spectrophotometric method, a control reaction without the enzyme must be performed to correct for any spontaneous hydrolysis.

-

Caption: Experimental workflow for the pH-stat titration assay.

Conclusion

The hydrolysis of this compound is a well-characterized enzymatic reaction catalyzed by Butyrylcholinesterase. Its mechanism, which follows the canonical pathway for serine hydrolases, involves a two-step acylation and deacylation process mediated by a Ser-His-Glu catalytic triad, with deacylation being the rate-limiting step. The kinetics of this reaction can be reliably quantified using established techniques such as UV spectrophotometry and pH-stat titration. A thorough understanding of this mechanism and the associated experimental methodologies is essential for professionals engaged in cholinesterase research, inhibitor design, and the broader fields of neuropharmacology and toxicology.

An In-Depth Technical Guide to Benzoylcholine Bromide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) bromide is a quaternary ammonium (B1175870) salt that serves as a valuable tool in neuroscience and pharmacology. As a structural analog of the neurotransmitter acetylcholine (B1216132), it exhibits interesting interactions with cholinergic system components, acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) and a substrate for butyrylcholinesterase (BChE). This technical guide provides a comprehensive overview of the chemical and physical properties of benzoylcholine bromide, detailed experimental protocols, and a visualization of its key biological signaling pathway and experimental workflows.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 2-(benzoyloxy)ethyl(trimethyl)azanium bromide |

| Molecular Formula | C₁₂H₁₈BrNO₂[1] |

| CAS Number | 24943-60-0[1] |

| Synonyms | (2-Benzoyloxyethyl)trimethylammonium bromide, Benzoyl-β-oxyethyl-trimethylammonium bromide |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 288.18 g/mol | [1] |

| Melting Point | 218 °C | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-bromoethyl benzoate (B1203000) with trimethylamine (B31210). A detailed protocol, adapted from the synthesis of related choline (B1196258) esters, is provided below.

Materials:

-

2-Bromoethyl benzoate

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethyl benzoate in a minimal amount of a suitable solvent like acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylamine (approximately 1.2 equivalents) to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum to yield pure this compound.

Purification by Recrystallization

For higher purity, this compound can be recrystallized.

Materials:

-

Crude this compound

-

Anhydrous diethyl ether

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

For complete precipitation, place the flask in an ice bath.

-

Collect the recrystallized product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by anhydrous diethyl ether.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1720 cm⁻¹ and bands corresponding to the aromatic ring. The spectrum can be obtained using a KBr wafer technique.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O) will show characteristic peaks for the aromatic protons, the protons of the ethyl bridge, and the methyl protons of the trimethylammonium group.

-

¹³C NMR will show corresponding signals for the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the benzoylcholine cation (C₁₂H₁₈NO₂⁺).

Biological Interactions and Signaling Pathways

This compound primarily interacts with two key components of the cholinergic system: nicotinic acetylcholine receptors (nAChRs) and butyrylcholinesterase (BChE).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Benzoylcholine acts as a competitive antagonist at nAChRs.[3] This means it binds to the same site as the endogenous agonist acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating a downstream signaling cascade. The activation of nAChRs, particularly the α7 subtype, by agonists is known to trigger neuroprotective pathways, including the PI3K-Akt signaling cascade.[4][5]

Caption: Antagonistic action of benzoylcholine at the nAChR.

Interaction with Butyrylcholinesterase (BChE)

Benzoylcholine is a well-known substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline esters.[6][7] The hydrolysis of benzoylcholine by BChE can be monitored spectrophotometrically and is a common method for assaying BChE activity.

Caption: Enzymatic hydrolysis of benzoylcholine by BChE.

Experimental Workflow: BChE Activity Assay

A typical workflow for measuring BChE activity using this compound as a substrate is outlined below.

Caption: Workflow for a BChE activity assay using benzoylcholine.

Conclusion

This compound is a versatile chemical probe for studying the cholinergic system. Its well-defined chemical and physical properties, coupled with its specific interactions with nAChRs and BChE, make it an indispensable tool for researchers in pharmacology, neuroscience, and drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing this compound in a research setting.

References

- 1. This compound | C12H18BrNO2 | CID 22495099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of benzoylcholine and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylcholine Bromide as a Substrate for Butyrylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of various choline (B1196258) esters. While its physiological role is not as clearly defined as that of acetylcholinesterase (AChE), BChE is of considerable interest in pharmacology and toxicology due to its ability to metabolize xenobiotics, including certain drugs and nerve agents. Benzoylcholine (B1199707), a synthetic choline ester, serves as a valuable research tool for the specific characterization of BChE activity. Its resistance to hydrolysis by AChE makes it a selective substrate, allowing for the differentiation of BChE and AChE activity in biological samples. This technical guide provides an in-depth overview of benzoylcholine bromide as a substrate for BChE, focusing on the kinetics of the interaction, experimental protocols for activity measurement, and the underlying enzymatic mechanism.

Quantitative Data: Kinetics of Benzoylcholine Hydrolysis by Butyrylcholinesterase

The enzymatic hydrolysis of benzoylcholine by BChE follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat), describe the efficiency and capacity of this enzymatic reaction. While a comprehensive, standardized table of these kinetic constants is not consistently reported across all literature, the interaction has been a subject of study.

It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these kinetic values. Researchers should determine these parameters under their specific assay conditions for the most accurate results.

Table 1: Key Kinetic Aspects of Butyrylcholinesterase-Catalyzed Benzoylcholine Hydrolysis

| Parameter | Description | Significance for Benzoylcholine Hydrolysis |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | A lower Km value indicates a higher affinity of BChE for benzoylcholine. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the maximum catalytic capacity of BChE for hydrolyzing benzoylcholine under specific conditions. |

| kcat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | Provides a measure of the catalytic efficiency of a single BChE active site for benzoylcholine. |

| kcat/Km | The catalytic efficiency of the enzyme, reflecting both binding and catalytic steps. | A higher kcat/Km value indicates a more efficient enzymatic reaction at low substrate concentrations. |

| Rate-Limiting Step | The slowest step in the enzymatic reaction that determines the overall rate. | For the hydrolysis of benzoylcholine by human BChE, deacylation (the release of the benzoyl group from the enzyme) is the rate-limiting step under standard atmospheric pressure.[1] |

Enzymatic Reaction Mechanism

The hydrolysis of benzoylcholine by BChE proceeds through a well-established two-step mechanism characteristic of serine hydrolases: acylation and deacylation.

-

Acylation: The serine residue in the active site of BChE performs a nucleophilic attack on the carbonyl carbon of benzoylcholine. This forms a transient tetrahedral intermediate, which then collapses, releasing choline and leaving a benzoyl group covalently attached to the serine residue (acylated enzyme).

-

Deacylation: A water molecule, activated by a histidine residue in the active site, acts as a nucleophile and attacks the carbonyl carbon of the benzoyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing benzoic acid and regenerating the free, active enzyme.

As mentioned, for benzoylcholine, the deacylation step is the slower of the two and thus dictates the overall rate of the reaction.[1]

References

The Discovery and Initial Pharmacological Characterization of Benzoylcholine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707), a synthetic choline (B1196258) ester, has played a significant role in the elucidation of cholinergic mechanisms, particularly in distinguishing between the two major types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. Its discovery and initial investigation in the mid-20th century provided a valuable pharmacological tool for studying the nuances of the cholinergic nervous system. This technical guide provides an in-depth overview of the early research on benzoylcholine bromide, focusing on its synthesis, pharmacological actions, and its pivotal role as a selective substrate for butyrylcholinesterase.

Synthesis of this compound

The synthesis of benzoylcholine salts was a crucial step in enabling its pharmacological investigation. While early studies often used various salts, the bromide salt's preparation is of significant interest. A common synthetic route involves the benzoylation of a choline salt.

General Synthetic Protocol

A general and adaptable method for the synthesis of benzoylcholine salts involves the reaction of a choline halide with benzoyl chloride. The following protocol is based on established methods for the synthesis of related choline esters.

Materials:

-

Choline bromide

-

Benzoyl chloride

-

Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol (B145695)/ether mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve choline bromide in a minimal amount of the anhydrous solvent.

-

Addition of Benzoyl Chloride: Slowly add an equimolar amount of benzoyl chloride to the stirring solution. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then collected by filtration and washed with a cold, non-polar solvent to remove any unreacted benzoyl chloride.

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol and diethyl ether mixture, to yield pure this compound crystals.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity.

Early Pharmacological Investigations

The initial pharmacological studies of benzoylcholine were instrumental in defining its profile as a cholinergic agent with distinct properties. The seminal work in this area was published by Akcasu, Sinha, and West in 1952 in the British Journal of Pharmacology and Chemotherapy. Their research laid the foundation for understanding the actions of benzoylcholine on various physiological systems.

Effects on Nervous System Preparations

Early investigations revealed that benzoylcholine possesses both nicotine-like and weak muscarine-like properties.[1]

-

Nicotinic Actions: On sympathetic ganglia and the neuromuscular junction, benzoylcholine exhibits stimulant effects characteristic of nicotine. This includes causing a rise in blood pressure in cats, an effect attributed to the stimulation of sympathetic ganglia.[1]

-

Muscarinic Actions: The muscarinic effects of benzoylcholine are generally weaker. On isolated smooth muscle preparations, such as the rabbit intestine, it can cause contractions, although it is significantly less potent than acetylcholine.

Hydrolysis by Cholinesterases

A pivotal discovery was that benzoylcholine is selectively hydrolyzed by butyrylcholinesterase (pseudocholinesterase) found in plasma and liver, but not by acetylcholinesterase (true cholinesterase) present in red blood cells and at nerve endings.[1] This selective hydrolysis made benzoylcholine an invaluable tool for differentiating between the activities of these two enzymes.

Quantitative Data from Early Studies

While the initial papers were more descriptive, subsequent research provided more quantitative data on the interaction of benzoylcholine with cholinergic systems. The following tables summarize representative quantitative data from early and related studies.

| Parameter | Value | Organism/Preparation | Reference |

| Enzyme Kinetics | |||

| Hydrolysis by BChE | Readily Hydrolyzed | Horse Serum | Ormerod, W. E. (1953). Biochem. J. |

| Hydrolysis by AChE | Not Significantly Hydrolyzed | Bovine Erythrocytes | Augustinsson, K. B. (1954). Acta Chem. Scand. |

| Pharmacological Activity | |||

| Cat Blood Pressure (i.v.) | Pressor Response | Cat (spinal preparation) | Akcasu, A., et al. (1952). Br. J. Pharmacol. |

| Frog Rectus Abdominis | Contraction | Frog | Akcasu, A., et al. (1952). Br. J. Pharmacol. |

| Isolated Rabbit Intestine | Contraction | Rabbit | Akcasu, A., et al. (1952). Br. J. Pharmacol. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the early investigation of this compound, based on the descriptions provided in the original publications.

Preparation of the Cat for Blood Pressure Recording

Objective: To investigate the effect of this compound on arterial blood pressure.

Animal Model: Adult cat.

Anesthesia: Anesthesia is induced with ether and maintained with chloralose (B1664795) (80 mg/kg, intravenously).

Surgical Procedure:

-

The cat is placed on a heated operating table to maintain body temperature.

-

The trachea is cannulated to ensure a clear airway.

-

The carotid artery is cannulated and connected to a mercury manometer for continuous blood pressure recording.

-

The femoral vein is cannulated for the intravenous administration of drugs.

-

The spinal cord is pithed at the level of the foramen magnum (B12768669) to eliminate central nervous system influences on blood pressure.

Drug Administration:

-

A solution of this compound in saline is prepared.

-

Varying doses of the this compound solution are injected intravenously through the femoral vein cannula.

-

Blood pressure responses are recorded on a kymograph.

Isolated Rabbit Intestine Preparation

Objective: To assess the effect of this compound on smooth muscle contraction.

Tissue Preparation:

-

A rabbit is euthanized, and a segment of the jejunum is excised and placed in a bath of Tyrode's solution at 37°C.

-

The Tyrode's solution is continuously aerated with a mixture of 95% O2 and 5% CO2.

Experimental Setup:

-

A 2-3 cm segment of the intestine is suspended in an organ bath containing Tyrode's solution.

-

One end of the intestinal segment is attached to a fixed hook, and the other end is connected to an isotonic lever for recording contractions on a kymograph.

-

The preparation is allowed to equilibrate for at least 30 minutes before the addition of any drugs.

Drug Application:

-

A stock solution of this compound is prepared in Tyrode's solution.

-

Cumulative or single doses of this compound are added to the organ bath.

-

The resulting contractions of the intestinal smooth muscle are recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interaction and experimental workflow associated with the initial investigation of this compound.

Conclusion

The discovery and initial investigation of this compound were pivotal in advancing the understanding of cholinergic pharmacology. Its selective hydrolysis by butyrylcholinesterase provided a crucial tool for distinguishing between cholinesterase subtypes, a distinction that remains fundamental in the field today. The early pharmacological studies, though primarily qualitative by modern standards, accurately defined its dual nicotinic and weak muscarinic actions, laying the groundwork for more detailed quantitative investigations. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, offering insights into the foundational experiments that established benzoylcholine as a key compound in the study of the cholinergic system.

References

The Role of Benzoylcholine Bromide in Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) bromide, a synthetic choline (B1196258) ester, serves as a pivotal tool in the field of neurotransmitter research, primarily for its specific interactions with cholinesterases. This technical guide provides an in-depth analysis of benzoylcholine's core applications, detailing its mechanism of action, experimental protocols, and its utility in elucidating cholinergic signaling pathways.

Core Function: A Tale of Two Cholinesterases

The central role of benzoylcholine in neurotransmitter research stems from its differential interaction with the two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While both enzymes hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh), their substrate specificities differ. Benzoylcholine is readily hydrolyzed by BChE, making it a specific substrate for this enzyme.[1] Conversely, it is not hydrolyzed by AChE but acts as a competitive inhibitor, binding to the active site without undergoing catalysis.[1] This differential activity allows researchers to distinguish between AChE and BChE activity in biological samples.

The active site of cholinesterases is located at the bottom of a deep and narrow gorge.[2][3][4][5][6][7] While AChE has a narrower gorge, BChE possesses a wider active-site gorge, which allows it to accommodate bulkier substrates like benzoylcholine.[6]

Quantitative Data: Enzyme Kinetics and Inhibition Constants

The interactions of benzoylcholine with BChE and AChE can be quantified by Michaelis-Menten kinetics and inhibition constants. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Species | Reference |

| Butyrylcholinesterase | Benzoylcholine | Km | 0.13 µM | Human | [8] |

| Butyrylcholinesterase | Benzoylcholine | Vmax | 156.20 U/mg | Human | [8] |

| Acetylcholinesterase | Benzoylcholine | Ki | * | Various | [1] |

Specific Ki values for benzoylcholine with AChE from various species require extraction from primary literature and can vary based on experimental conditions.

Experimental Protocols

Measurement of Butyrylcholinesterase Activity using Ellman's Assay

The most common method to measure cholinesterase activity is the Ellman's assay, a colorimetric method based on the reaction of the hydrolysis product, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9][10]

Materials:

-

Benzoylthiocholine (B1252818) (substrate, a thioester analog of benzoylcholine)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Biological sample containing BChE (e.g., serum, plasma)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB in a cuvette or microplate well.

-

Add the biological sample to the reaction mixture and incubate for a short period to allow for the reaction of any endogenous sulfhydryl groups with DTNB.

-

Initiate the enzymatic reaction by adding benzoylthiocholine to the mixture.

-

Immediately measure the change in absorbance at 412 nm over time. The rate of color change is directly proportional to the BChE activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the yellow product (TNB).

Photoaffinity Labeling of Nicotinic Acetylcholine Receptors

Derivatives of benzoylcholine can be synthesized to act as photoaffinity labels, which are powerful tools for identifying ligand binding sites on receptors. A notable example is 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine (TDBzcholine), which has been used to map the agonist binding sites of the Torpedo nicotinic acetylcholine receptor (nAChR).[11]

Principle:

-

TDBzcholine, a competitive antagonist, binds to the nAChR agonist binding sites with a dissociation constant (K(D)) of approximately 10 µM.[11]

-

Upon exposure to UV light (350 nm), the diazirine group on TDBzcholine is activated, forming a highly reactive carbene.

-

This carbene covalently crosslinks to nearby amino acid residues within the binding pocket.

-

The receptor subunits are then separated, and the radiolabeled (using [3H]TDBzcholine) amino acids are identified through protein sequencing techniques.

Experimental Workflow:

-

Incubate nAChR-rich membranes with [3H]TDBzcholine.

-

Irradiate the mixture with UV light at 350 nm to induce crosslinking.

-

Separate the nAChR subunits using SDS-PAGE.

-

Identify the radiolabeled subunits.

-

Perform enzymatic cleavage of the labeled subunits.

-

Purify the resulting peptide fragments using HPLC.

-

Sequence the labeled peptides to identify the specific amino acid residues that were crosslinked.

Signaling Pathways and Pharmacological Effects

The primary signaling pathway involving benzoylcholine is its hydrolysis by BChE, which regulates the levels of this synthetic choline ester. In a broader context, by acting as a tool to study cholinesterases, benzoylcholine contributes to our understanding of cholinergic signaling, which is crucial for numerous physiological processes including learning, memory, and muscle contraction.[12][13][14][15][16]

The pharmacological effects of benzoylcholine are complex. As a choline ester, it can interact with cholinergic receptors, though its affinity and efficacy may differ from acetylcholine. Its primary pharmacological significance in research, however, lies in its ability to selectively probe BChE activity and competitively inhibit AChE.

The inhibition of AChE by benzoylcholine, although it is not hydrolyzed, means that in a system containing both AChE and ACh, benzoylcholine can compete with ACh for binding to the enzyme's active site. This can lead to a localized increase in ACh concentration by preventing its breakdown.

Conclusion

Benzoylcholine bromide remains an indispensable tool in neurotransmitter research. Its specific interaction with butyrylcholinesterase allows for the precise measurement and differentiation of cholinesterase activities, which is critical for studying cholinergic system dysregulation in various neurological disorders. Furthermore, its utility as a competitive inhibitor of acetylcholinesterase and as a scaffold for designing sophisticated probes like photoaffinity labels underscores its versatility. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in laboratory settings, ultimately contributing to advancements in our understanding of cholinergic neurotransmission and the development of novel therapeutics.

References

- 1. [Effects of benzoylcholine on ChE activity in rabbit and rat brain and erythrocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and dynamics of the active site gorge of acetylcholinesterase: synergistic use of molecular dynamics simulation and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flexibility of Aromatic Residues in the Active-Site Gorge of Acetylcholinesterase: X-ray versus Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and dynamics of the active site gorge of acetylcholinesterase: synergistic use of molecular dynamics simulation and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychiatrist.com [psychiatrist.com]

- 14. pnas.org [pnas.org]

- 15. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. unifr.ch [unifr.ch]

An In-depth Technical Guide on the Solubility and Stability of Benzoylcholine Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzoylcholine (B1199707) bromide in aqueous solutions. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on established experimental protocols for determining these properties and outlines the expected chemical behavior based on analogous compounds.

Introduction

Benzoylcholine bromide is a choline (B1196258) ester that serves as a substrate for cholinesterases and is utilized in various research applications. A thorough understanding of its solubility and stability in aqueous media is critical for its accurate use in experimental settings, for the development of potential therapeutic applications, and for ensuring the reliability of research data. This guide details the methodologies for assessing these crucial physicochemical properties.

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented, it is generally described as being soluble in water, with some sources indicating "almost transparency" in aqueous solutions. The solubility of choline esters can be influenced by factors such as temperature and the pH of the aqueous medium.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in an aqueous solution at a controlled temperature.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q or equivalent)

-

Aqueous buffers of desired pH (e.g., phosphate (B84403), citrate)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: The measured concentration of the diluted supernatant represents the equilibrium solubility of this compound in the tested solvent at that specific temperature.

Data Presentation:

The solubility data should be presented in a clear, tabular format.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent (Aqueous) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Water | 37 | Data not available | Data not available |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Data not available |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |

Diagram 1: Experimental Workflow for Solubility Testing

Caption: Workflow for Shake-Flask Solubility Determination.

Stability of this compound in Aqueous Solutions

The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the ester linkage, yielding benzoic acid and choline. The rate of this hydrolysis is anticipated to be significantly dependent on pH and temperature.

The hydrolysis of this compound can be catalyzed by both acid and base.

Diagram 2: Predicted Hydrolysis of this compound

Caption: Predicted Hydrolysis of this compound.

Forced degradation studies are conducted under stress conditions to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a 0.1 M HCl solution and incubate at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Dissolve this compound in a 0.1 M NaOH solution and maintain at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Data Presentation:

The stability data, including degradation kinetics, should be summarized in tables.

Table 2: Stability of this compound under Forced Degradation

| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Major Degradation Products |

| 0.1 M HCl | 60 | e.g., 24h | Data not available | Expected: Benzoic Acid, Choline |

| 0.1 M NaOH | 25 | e.g., 4h | Data not available | Expected: Benzoic Acid, Choline |

| 3% H₂O₂ | 25 | e.g., 24h | Data not available | To be determined |

| Dry Heat | 80 | e.g., 48h | Data not available | To be determined |

| Photolytic | ICH Q1B | ICH Q1B | Data not available | To be determined |

Table 3: pH-Dependent Hydrolysis of this compound at 25°C

| pH | Buffer System | Rate Constant (k, s⁻¹) | Half-life (t½) |

| 2.0 | HCl | Data not available | Data not available |

| 4.0 | Acetate | Data not available | Data not available |

| 7.4 | Phosphate | Data not available | Data not available |

| 9.0 | Borate | Data not available | Data not available |

| 12.0 | NaOH | Data not available | Data not available |

Diagram 3: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically HPLC. This method must be able to separate the parent compound (this compound) from its degradation products and any process impurities.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound and its primary degradation products have significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide outlines the fundamental aspects of the solubility and stability of this compound in aqueous solutions. While specific quantitative data is limited in the available literature, the provided experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The expected primary degradation pathway is hydrolysis of the ester bond, a reaction that is likely to be highly dependent on pH and temperature. The use of a validated stability-indicating HPLC method is essential for accurate stability assessment and the identification of degradation products. Further experimental investigation is required to generate the specific quantitative data needed for a complete physicochemical profile of this compound.

An In-depth Technical Guide to Benzoylcholine Bromide: Molecular Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzoylcholine (B1199707) bromide, a significant cholinergic agent utilized in neuropharmacological research. It details its molecular characteristics, biological functions, and the experimental protocols for its application, with a focus on its role as a substrate and inhibitor of cholinesterases.

Core Concepts: Molecular Structure and Physicochemical Properties

Benzoylcholine bromide is a quaternary ammonium (B1175870) salt and a structural analog of the neurotransmitter acetylcholine (B1216132). It consists of a choline (B1196258) moiety esterified with benzoic acid, paired with a bromide counter-ion. This structure is fundamental to its interaction with cholinergic system components.

Chemical and Physical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 288.18 g/mol | [1][2][3] |

| CAS Number | 24943-60-0 | [1][2][4] |

| IUPAC Name | 2-benzoyloxyethyl(trimethyl)azanium bromide | [1] |

| SMILES | C--INVALID-LINK--(C)CCOC(=O)C1=CC=CC=C1.[Br-] | [1] |

| Melting Point | 218 °C | [2] |

| Water Solubility | Soluble | [2] |

| LD₅₀ (Oral, Rabbit) | 150 mg/kg (for Benzoylcholine) | [5] |

Biological Function and Mechanism of Action

This compound's primary role in research stems from its differential interaction with the two major types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase.

-

Substrate for Butyrylcholinesterase (BChE): Benzoylcholine is readily hydrolyzed by BChE. This property makes it a valuable tool for specifically assaying BChE activity in the presence of AChE, as AChE does not significantly hydrolyze it.[6] The hydrolysis of benzoylcholine by BChE yields benzoic acid and choline.[5]

-

Inhibitor of Acetylcholinesterase (AChE): While not a substrate for AChE, benzoylcholine acts as a competitive inhibitor at the active site of this enzyme.[6] This allows for the study of AChE kinetics and the screening of potential AChE inhibitors.

-

Cholinergic Agonist Activity: this compound exhibits complex cholinergic actions, showing both muscarinic and nicotinic effects.[5] At lower concentrations, it can produce muscarinic effects such as vasodepression and stimulation of gastrointestinal motility.[6] At higher doses, nicotinic effects, including vasopressor responses and respiratory stimulation through sympathetic ganglionic activation, become more prominent.[5][6]

Signaling Pathways

The cholinergic effects of this compound are mediated through its interaction with nicotinic and muscarinic acetylcholine receptors, which trigger distinct intracellular signaling cascades.

Diagram 1: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway.

Diagram 2: Generalized Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Butyrylcholinesterase (BChE) Activity Assay

This protocol is adapted from the Ellman method and utilizes benzoylcholine as a specific substrate for BChE.

Materials:

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Purified BChE or biological sample (e.g., serum)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer. Protect from light.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add the biological sample or purified BChE to the appropriate wells. For serum samples, a dilution of 1:100 to 1:400 is recommended.[7]

-

Add the DTNB solution to each well to a final concentration of 0.5 mM.[7]

-

Include a blank control containing all reagents except the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding this compound solution to each well. A final concentration of 5 mM is often optimal.[7]

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine BChE activity using the Beer-Lambert law, with the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB), being 13,600 M⁻¹cm⁻¹.

-

Diagram 3: Workflow for a Butyrylcholinesterase (BChE) Activity Assay.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines the inhibitory effect of this compound on AChE activity, again using a modified Ellman's method with acetylthiocholine (B1193921) as the substrate.

Materials:

-

This compound (as the inhibitor)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Purified AChE

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare a stock solution of AChE.

-

Prepare serial dilutions of this compound to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer.

-

Add the AChE solution to all wells except the blank.

-

Add the different concentrations of this compound to the test wells.

-

Add DTNB solution to all wells.

-

Include controls: a negative control (no inhibitor) and a blank (no enzyme).

-

-

Pre-incubation and Initiation:

-

Pre-incubate the plate for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

-

Measurement and Analysis:

-

Measure the absorbance at 412 nm kinetically.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Applications in Drug Development and Research

This compound is a valuable tool in several areas of research and development:

-

Differentiating Cholinesterase Activity: Its specificity as a substrate for BChE allows for the distinct measurement of BChE and AChE activity in mixed samples.[6]

-

Screening for Cholinesterase Inhibitors: It can be used as a reference compound or a tool to validate assays for screening new potential inhibitors of AChE and BChE, which are targets for drugs treating Alzheimer's disease, myasthenia gravis, and other neurological disorders.[7]

-

Studying Cholinergic Pharmacology: Its dual muscarinic and nicotinic agonist properties enable the investigation of cholinergic receptor function and signaling pathways in various tissues and cell types.[5]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

This guide provides a foundational understanding of this compound for research and development professionals. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. abcam.com [abcam.com]

- 5. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. go.drugbank.com [go.drugbank.com]

Navigating the Cholinergic Landscape: A Technical Guide to the Safe Handling of Benzoylcholine Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for benzoylcholine (B1199707) bromide in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed experimental protocols for safe handling, and visualizes key concepts to ensure a thorough understanding of the risks and mitigation strategies associated with this cholinergic agent.

Understanding Benzoylcholine Bromide: Hazard Profile and Physicochemical Properties

This compound is a quaternary ammonium (B1175870) compound that acts as a cholinergic agonist. Its primary use in the laboratory is as a substrate for cholinesterases. However, its biological activity also necessitates stringent safety protocols to prevent accidental exposure and ensure the well-being of laboratory personnel.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Table 1: GHS Hazard Classification for this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Physicochemical and Toxicological Data

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈BrNO₂ | [2] |

| Molecular Weight | 288.18 g/mol | [1][2] |

| CAS Number | 24943-60-0 | [2][4] |

| Appearance | Solid (form not specified) | Assumed from handling precautions |

| Oral LD50 (Rat) | Data not available | [5] |

| Dermal LD50 (Rabbit) | Data not available | [5][6][7] |

| LC50 Inhalation (Rat) | Data not available | [8][9] |

| Qualitative Toxicity | Moderately toxic after single ingestion, short-term inhalation, or single skin contact. | [3] |

Cholinergic Signaling Pathways: The Mechanism of Action

Benzoylcholine acts as an agonist at cholinergic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine (B1216132). Understanding its interaction with these signaling pathways is crucial for comprehending its potential physiological effects upon accidental exposure. Cholinergic receptors are broadly divided into two types: nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of an agonist like benzoylcholine leads to a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane and the initiation of a cellular response.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade involving second messengers. For M1 and M3 receptors, this typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Standard Operating Procedures for Safe Handling

Adherence to strict handling protocols is paramount to minimize the risk of exposure to this compound. The following procedures should be implemented in all laboratory settings where this compound is used.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide comprehensive protection.

Table 3: Required Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | EN166 (EU) or ANSI Z87.1 (US) |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated. | EN374 |

| Body | Laboratory coat. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. | |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are not sufficient to maintain exposure below acceptable levels, or if dust is generated. |

Engineering Controls

The primary methods for controlling exposure should be through effective engineering solutions.

-

Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood.

-

Designated Area: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

General Handling Workflow

The following workflow provides a systematic approach to handling this compound, from preparation to disposal.

Emergency Procedures: Spill, Exposure, and Waste Disposal

Prompt and correct response to emergencies is critical to mitigate the consequences of an incident involving this compound.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, or any spill outside of a fume hood, contact your institution's emergency response team.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 3, including respiratory protection if the spill involves a powder.

-

Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully cover the powder with a damp cloth or paper towels to prevent it from becoming airborne.

-

Cleanup:

-

Solid Spills: Gently sweep the covered material into a dustpan and place it in a labeled, sealable container for hazardous waste.

-

Liquid Spills: Once the liquid is absorbed, scoop the absorbent material into a labeled, sealable container for hazardous waste.

-

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

-

Report: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.

Exposure Response and First Aid

Immediate action is required in the event of personal exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Wash the area with soap and water. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed container.

-

Compatibility: Ensure the waste container is compatible with the chemical and any solvents used.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures. The first rinse of any container that held the chemical should also be collected as hazardous waste.

Conclusion: A Culture of Safety

The safe handling of this compound in the laboratory is contingent upon a thorough understanding of its hazards, the implementation of robust safety protocols, and a commitment to a culture of safety among all laboratory personnel. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive research environment. Continuous review of safety procedures and ongoing training are essential components of maintaining this high standard of laboratory safety.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H18BrNO2 | CID 22495099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pulmonary irritation after inhalation exposure to benzalkonium chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for Spectrophotometric Measurement of Butyrylcholinesterase (BChE) Activity with Benzoylcholine Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily found in blood plasma, liver, and other tissues.[1][2] It plays a role in the hydrolysis of various choline (B1196258) esters, including the neurotransmitter acetylcholine, and is a key enzyme in the metabolism of certain drugs. The activity of BChE is a critical parameter in clinical diagnostics, toxicology, and drug development. For instance, altered BChE activity can indicate liver disease or exposure to organophosphates and is relevant in the pharmacokinetics of drugs like succinylcholine.[1]

This document provides detailed application notes and protocols for the spectrophotometric measurement of BChE activity using benzoylcholine (B1199707) bromide as a substrate. This method, based on the pioneering work of Kalow and Lindsay, offers a direct spectrophotometric assay by monitoring the decrease in absorbance of benzoylcholine in the UV range as it is hydrolyzed by BChE.[3][4][5]

Principle of the Assay

The spectrophotometric assay using benzoylcholine bromide is based on the direct measurement of the substrate's hydrolysis. Benzoylcholine has a distinct absorbance in the ultraviolet (UV) spectrum due to its benzoyl group. When BChE catalyzes the hydrolysis of benzoylcholine, it breaks the ester bond, yielding choline and benzoic acid. This cleavage leads to a decrease in the absorbance at a specific wavelength, which can be monitored over time. The rate of this decrease in absorbance is directly proportional to the BChE activity in the sample. The reaction is as follows:

Benzoylcholine + H₂O --(BChE)--> Choline + Benzoic Acid

The activity of the enzyme is determined by measuring the rate of disappearance of benzoylcholine, which is quantified using the Beer-Lambert law.

Data Presentation

Quantitative data for the enzymatic activity of Butyrylcholinesterase with benzoylcholine and other relevant compounds are summarized in the tables below. These values are essential for comparing enzyme kinetics and inhibitor potencies.

Table 1: Kinetic Parameters for Butyrylcholinesterase (BChE)

| Substrate/Inhibitor | Parameter | Value | Enzyme Source | Reference |

| Benzoylcholine | K_m | ~0.1 - 1 mM | Human Serum | (Literature values vary) |

| Benzoylcholine | V_max | Varies with enzyme concentration | Human Serum | (Literature values vary) |

| Butyrylthiocholine | K_m | 0.13 ± 0.01 µM | Not Specified | [6] |

| Cymserine (B1245408) (Inhibitor) | IC_50 | 63 - 100 nM | Human BChE | [2] |

| Mirabegron | K_m (initial) | 23.5 µM | Human BChE | [7] |

| Mirabegron | k_cat (initial) | 7.3 min⁻¹ | Human BChE | [7] |

Note: The kinetic parameters for benzoylcholine can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition) and the purity of the enzyme.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₈BrNO₂ |

| Molecular Weight | 288.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of BChE Activity using this compound

This protocol details the direct UV spectrophotometric method for determining BChE activity.

Materials and Reagents:

-

Butyrylcholinesterase (BChE) from a suitable source (e.g., purified from human serum or recombinant)

-

This compound

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

UV-transparent cuvettes (1 cm path length)

-

UV-Vis spectrophotometer capable of kinetic measurements at ~240-247 nm

-

Calibrated micropipettes

-

Thermostatically controlled cuvette holder

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer to obtain a 10 mM stock solution. Prepare fresh daily and protect from light.

-

BChE Sample: Dilute the BChE sample (e.g., serum or purified enzyme) in phosphate buffer to a concentration that provides a linear rate of absorbance change over the measurement period. The optimal dilution should be determined empirically.

-

-

Assay Setup:

-

Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for benzoylcholine, typically around 240-247 nm.[7] The exact wavelength should be determined by scanning the absorbance spectrum of a benzoylcholine solution.

-

Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

-

Measurement:

-

To a UV-transparent cuvette, add the following in order:

-

Phosphate buffer (to a final volume of 1 mL)

-

Diluted BChE sample

-

-

Mix gently by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and record a baseline absorbance.

-

To initiate the reaction, add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.1 mM).

-

Immediately start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes. The absorbance should decrease over time.

-

-

Data Analysis:

-

Plot the absorbance values against time.

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate the BChE activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * l * V_enzyme) Where:

-

ΔAbs/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of this compound at the measurement wavelength (in M⁻¹cm⁻¹). This needs to be determined experimentally if not available in the literature.

-

l is the path length of the cuvette (typically 1 cm).

-

V_enzyme is the volume of the enzyme sample in the cuvette (in mL).

-

-